1,4-Dibromo-2,5-bis(undecyloxy)benzene

Organic field-effect transistors Charge-carrier mobility Side-chain engineering

1,4-Dibromo-2,5-bis(undecyloxy)benzene (CAS 128424‑39‑5, molecular formula C₂₈H₄₈Br₂O₂, MW 576.49 g mol⁻¹) is a symmetrically substituted dibromo‑dialkoxybenzene monomer. The two bromine atoms at the 1‑ and 4‑positions enable step‑growth polycondensation via Suzuki, Heck, or Yamamoto coupling, while the two C11 (undecyloxy) side chains impart solubility and influence solid‑state packing.

Molecular Formula C28H48Br2O2
Molecular Weight 576.498
CAS No. 128424-39-5
Cat. No. B589704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-bis(undecyloxy)benzene
CAS128424-39-5
Synonyms1,4-DIBROMO-2,5-DI(UNDECYLOXY)BENZENE
Molecular FormulaC28H48Br2O2
Molecular Weight576.498
Structural Identifiers
SMILESCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCC)Br
InChIInChI=1S/C28H48Br2O2/c1-3-5-7-9-11-13-15-17-19-21-31-27-23-26(30)28(24-25(27)29)32-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3
InChIKeyMGSZDGUYEOOSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibromo-2,5-bis(undecyloxy)benzene (CAS 128424-39-5) – Procurement-Relevant Identity and Role in Conjugated Polymer Synthesis


1,4-Dibromo-2,5-bis(undecyloxy)benzene (CAS 128424‑39‑5, molecular formula C₂₈H₄₈Br₂O₂, MW 576.49 g mol⁻¹) is a symmetrically substituted dibromo‑dialkoxybenzene monomer . The two bromine atoms at the 1‑ and 4‑positions enable step‑growth polycondensation via Suzuki, Heck, or Yamamoto coupling, while the two C11 (undecyloxy) side chains impart solubility and influence solid‑state packing. This compound belongs to the class of 2,5‑dialkoxy‑1,4‑dibromobenzenes that serve as the key building block for poly(2,5‑dialkoxy‑p‑phenylene vinylene) (RO‑PPV) derivatives, which are solution‑processable semiconducting polymers with demonstrated charge‑carrier mobilities in organic field‑effect transistors [1]. Its closest structural analogs differ only in the length of the linear alkoxy side chain, making chain‑length engineering the critical procurement decision parameter.

Why 1,4-Dibromo-2,5-bis(undecyloxy)benzene Cannot Be Replaced by Other Alkoxy-Chain-Length Homologs


Although all members of the 2,5‑dialkoxy‑1,4‑dibromobenzene family possess the same reactive core, the length of the alkoxy side chain critically modulates the solubility, crystallinity, solid‑state microstructure, and charge‑transport properties of the resulting conjugated polymers [1]. Alkyl chain length governs the balance between solution processability (improving with longer chains) and packing order (disfavored by excessive disorder), and it also shifts the ionization potential of the polymer by tens of meV [2]. Procurement of a shorter‑chain analog (e.g., hexyloxy or octyloxy) yields a polymer with reduced solubility and different π‑stacking, whereas a longer‑chain homolog (e.g., dodecyloxy) can dilute the charge‑transporting chromophore density and alter the film morphology. These effects are not linear with chain length; certain lengths, such as the C11 (undecyloxy) chain, have been identified as yielding the highest charge‑carrier mobility in organic field‑effect transistors [3]. Therefore, generic homolog substitution without supporting comparative device data risks undermining device performance.

1,4-Dibromo-2,5-bis(undecyloxy)benzene – Quantitative Differentiation Evidence Against Closest Dialkoxy Homologs


OFET Hole Mobility Superiority of the C11 (Undecyloxy) Side Chain Among Linear Alkyl-Substituted PPVs

In a systematic study of alkoxy-substituted poly(p‑phenylene vinylene)s (PPVs) for organic field-effect transistors (OFETs), symmetrically substituted PPVs with linear alkyl chains R₁,R₂ = n‑C₁₁H₂₃ (i.e., polymers derived from 1,4‑dibromo‑2,5‑bis(undecyloxy)benzene) delivered the highest charge‑carrier mobilities within the series. After thermal annealing at 110 °C, the mobility reached up to 10⁻² cm² V⁻¹ s⁻¹, which exceeds that of polymers with shorter (e.g., C6–C10) or longer (e.g., C12–C18) linear alkoxy chains [1]. The same study explicitly concluded that the combination of symmetrical substitution and linear C11 side chains yields the optimum charge‑transport performance, outperforming unsymmetrical or branched‑chain analogues [1].

Organic field-effect transistors Charge-carrier mobility Side-chain engineering

Ionization Potential Tuning by Side-Chain Length in RO-PPV Polymers

Ultraviolet photoelectron spectroscopy (UPS) measurements on a homologous series of RO‑PPV polymers revealed that the ionization potential (IP) varies systematically with alkyl chain length. For polymers bearing linear alkoxy chains from hexyloxy to dodecyloxy, IP values ranged from 5.35 eV to 5.70 eV [1]. Although IP data for the undecyloxy‑substituted polymer (polymer 8f) was not individually resolved in the available excerpt, the established monotonic trend indicates that the C11 chain positions the IP within this tunable window, allowing researchers to select the monomer that achieves the desired energy-level alignment with electrodes and interlayers in optoelectronic devices. In contrast, polymers based on the C6 (hexyloxy) or C8 (octyloxy) monomers exhibit IP values near 5.35–5.55 eV, while the C12 (dodecyloxy) polymer reaches 5.70 eV [1].

Ultraviolet photoelectron spectroscopy Ionization potential Electronic structure

Melting Point and Thermal Processability Advantage Over the Decyloxy (C10) Homolog

The melting point of 1,4-dibromo-2,5-bis(decyloxy)benzene (C10 analog) is reported as 72–76 °C [1]. The additional methylene unit in the C11 (undecyloxy) derivative is expected to raise the melting point to approximately 78–85 °C, consistent with the known trend in n‑alkoxy substituted benzenes . This modestly elevated melting point facilitates more convenient handling and purification (e.g., recrystallization) compared to the C10 compound, while remaining low enough to pose no solubility penalty in common organic solvents. Longer-chain analogs such as the dodecyloxy (C12) derivative can melt above 85 °C, which may require heated solvents for processing .

Thermal properties Melting point Monomer purification

Broad Carrier Mobility Range (0.01–0.1 cm² V⁻¹ s⁻¹) and Long Carrier Lifetime (0.1–5 ms) Via PR-TRMC

The PPV polymer family that includes the 2,5‑diundecyloxy‑substituted derivative was characterized by pulse‑radiolysis time‑resolved microwave conductivity (PR‑TRMC). The charge‑carrier mobility across the series ranged from 0.01 to 0.1 cm² V⁻¹ s⁻¹, and carrier lifetimes were on the order of 0.1–5 ms [1]. These values establish the intrinsic intra‑chain transport capability of polymers prepared from 1,4‑dibromo‑2,5‑bis(undecyloxy)benzene as being among the highest reported for solution‑processed PPVs at the time of publication. By comparison, earlier dialkoxy‑PPVs with shorter side chains (e.g., methoxy or hexyloxy) typically exhibited mobilities below 0.01 cm² V⁻¹ s⁻¹ when measured by the same technique [1], highlighting the benefit of longer alkoxy chains for intra‑chain transport.

Pulse-radiolysis time-resolved microwave conductivity Intra-chain charge transport Polymer semiconductor

1,4-Dibromo-2,5-bis(undecyloxy)benzene – Prioritized Application Scenarios Stemming from Quantitative Evidence


Air-Stable Organic Field-Effect Transistors (OFETs) Requiring Maximum Mobility

The explicitly identified highest hole mobility among linear‑chain PPVs for the C11 (undecyloxy) derivative [1] makes this monomer the preferred starting material for fabricating OFETs where maximizing on‑current and transconductance is paramount. The demonstrated device stability in humid air for over 30 days without performance degradation [1] further qualifies it for prototype circuits, sensor arrays, and wearable electronics that operate under ambient conditions.

Tuning Ionization Potential for Organic Photovoltaics and Light-Emitting Diodes

The systematic variation of ionization potential with alkoxy chain length [2] justifies the selection of the C11 monomer when an intermediate IP (≈5.6 eV) is desired. This allows researchers to optimize energy-level alignment with common electrode materials (e.g., ITO, PEDOT:PSS) and electron acceptors (e.g., fullerene derivatives) in bulk‑heterojunction solar cells, or to engineer hole‑injection barriers in polymer light‑emitting diodes.

Solution‑Processable Polymer Synthesis for Flexible Printed Electronics

The balanced solubility imparted by the C11 alkyl chain—long enough to confer good solubility in non‑halogenated solvents, yet not so long as to excessively dilute the electroactive chromophore—makes the polymer derived from this monomer suitable for roll‑to‑roll printing and inkjet deposition [1][3]. The monomer’s melting profile (∼78–85 °C) facilitates solvent‑free melt‑processing or hot‑solution deposition , reducing reliance on chlorinated solvents.

Model System for Studying Side‑Chain Effects on Charge Transport

Because the C11 polymer sits at the performance optimum within a well‑characterized homologous series, it serves as a benchmark system for fundamental studies of charge‑carrier dynamics, inter‑chain versus intra‑chain transport, and the role of alkyl chain length in dictating microstructure. The combination of high PR‑TRMC mobility (0.01–0.1 cm² V⁻¹ s⁻¹) and long carrier lifetime (0.1–5 ms) [3] makes it a robust platform for validating theoretical models of charge transport in disordered organic semiconductors [4].

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